Mouse NPS vs. Human NPS: ~3‑Fold Higher Potency at the Mouse NPSR (EC₅₀ 3.0 vs. 9.4 nM)
Mouse NPS activates the mouse NPSR with an EC₅₀ of 3.0 ± 1.3 nM, whereas human NPS requires 9.4 ± 3.2 nM, representing a 3.1‑fold higher potency for the cognate ligand . This difference is measured in a standardized FLIPR calcium‑mobilization assay in HEK293 cells expressing the recombinant mouse NPSR and originates from the non‑conserved residues Gly⁵→Ser, Lys¹¹→Ala, Thr¹²→Lys, Gln¹⁷→Arg, and Ser²⁰→Gln in the mouse sequence .
| Evidence Dimension | Agonist potency at mouse NPSR (EC₅₀ for Ca²⁺ mobilization) |
|---|---|
| Target Compound Data | 3.0 ± 1.3 nM (Mouse NPS) |
| Comparator Or Baseline | 9.4 ± 3.2 nM (Human NPS) |
| Quantified Difference | 3.1‑fold higher potency |
| Conditions | HEK293 cells expressing recombinant mouse NPSR; FLIPR Ca²⁺ mobilization assay |
Why This Matters
Procurement of human NPS for mouse‑model experiments yields a 3‑fold potency deficit that alters dose‑response calculations and may fail to replicate in‑vivo effects reported with the cognate mouse ligand.
- [1] UniProt P0C0P8. Mouse neuropeptide S precursor – sequence alignment showing species‑specific substitutions. ncbi.nlm.nih.gov. View Source
